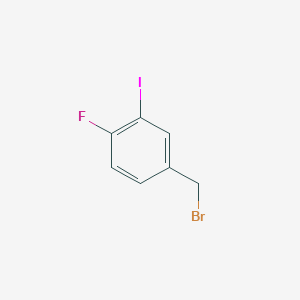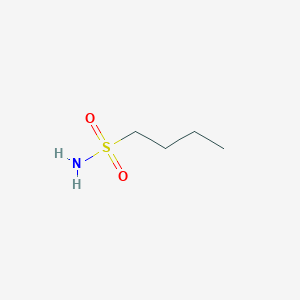
1-Butanesulfonamide
Overview
Description
1-Butanesulfonamide is a chemical compound that serves as a versatile intermediate in the synthesis of various amines and other nitrogen-containing compounds. It is closely related to tert-butanesulfinamide, which is used to prepare N-tert-butanesulfinyl imines, a class of compounds that are highly useful in asymmetric synthesis . The related compound, β-cyclodextrin-butane sulfonic acid, has been reported as an efficient catalyst for the synthesis of 1-amidoalkyl-2-naphthols . Additionally, 1,4-bis(phenylsulfinyl)butane is a flexible bis(sulfinyl) ligand used in the synthesis of LnIII coordination polymers .
Synthesis Analysis
The synthesis of N-tert-butanesulfinyl imines involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, yielding a wide range of highly enantioenriched amines . β-Cyclodextrin-butane sulfonic acid is synthesized for use as a catalyst in a one-pot multicomponent condensation process . The preparation of 4-(succinimido)-1-butane sulfonic acid, another related compound, involves mixing succinimide with 1,4-butanesultone, which is a simpler and safer method than other acid preparations . The synthesis of 1-(4-sulfonic acid) butyl-pyridinium hydrosulfate ionic liquid is achieved by reacting 1,4-butanesultone with pyridine, followed by treatment with concentrated sulfuric acid .
Molecular Structure Analysis
The molecular structure of 1-Butanesulfonamide derivatives is crucial for their reactivity and application in synthesis. For instance, the LnIII coordination polymers synthesized using 1,4-bis(phenylsulfinyl)butane form unique noninterpenetrated two-dimensional (4,4) nets, indicating the importance of molecular structure in the formation of these complexes .
Chemical Reactions Analysis
1-Butanesulfonamide and its derivatives are involved in various chemical reactions. N-tert-butanesulfinyl imines are activated by the tert-butanesulfinyl group for the addition of different classes of nucleophiles and can be cleaved by acid treatment after nucleophilic addition . The β-cyclodextrin-butane sulfonic acid catalyzes the synthesis of 1-amidoalkyl-2-naphthols under mild conditions . The 4-(succinimido)-1-butane sulfonic acid acts as a Brønsted acid catalyst in the synthesis of pyrano[4,3-b]pyran derivatives and other compounds under solvent-free conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Butanesulfonamide derivatives are diverse. For example, the N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts exhibit thermophysical characteristics suitable for use as ionic liquids and solid electrolytes, with one compound having a melting point of 94 °C and an electrochemical window of approximately 6 V . The electrochemical behavior of butanesulfonylhydrazone derivatives has been investigated, revealing information about electron transfer, diffusion coefficients, and rate constants .
Scientific Research Applications
Nanosized N-sulfonated Brönsted Acidic Catalyst
- Application : 1-Butanesulfonamide derivative, specifically a nano-sized N-sulfonic acid, has been used as a catalyst for synthesizing polyhydroquinoline derivatives through Hantzsch condensation. This process is efficient, offering high yields in short reaction times, and the catalyst can be reused multiple times without losing its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Ionic Liquid Properties and Plastic Crystal Behavior
- Application : Nonafluoro-1-butanesulfonate salts, including derivatives of 1-Butanesulfonamide, have been studied for their potential as ionic liquids and solid electrolytes. These salts display a variety of thermal and electrochemical properties, including low melting points and high electrochemical windows, making them suitable for use in energy applications (Forsyth et al., 2006).
Synthesis of Functionalized Triazolium Compounds
- Application : 1-Butanesulfonamide has been used in synthesizing a range of hydrophilic and hydrophobic fluorinated and nonfluorinated N-1-alkyl-N-4-functionalized-triazolium compounds. These compounds exhibit high temperatures before decomposition and have applications in organic synthesis and potentially as ionic liquids (Mirzaei, Xue, & Shreeve, 2004).
Vibrational Spectroscopic Studies
- Application : Sodium 1-butanesulfonate, a derivative of 1-Butanesulfonamide, has been studied for its conformational behavior. These studies, which include Raman spectroscopy and theoretical calculations, are significant for understanding the molecular structure and behavior of sulfonates in different states (Ohno et al., 2000).
Brönsted Acid Catalyst for Synthesis of Pyrano[4,3-b]pyran Derivatives
- Application : 4-(Succinimido)-1-butane sulfonic acid, a derivative of 1-Butanesulfonamide, acts as an efficient catalyst for synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. This method is advantageous due to high yield, clean reaction, simplicity, and short reaction time (Khaligh, 2015).
Desulfurization and Denitrogenation of Fuels
- Application : 1-Butyl-3-methylimidazolium trifluoromethanesulfonate, derived from 1-Butanesulfonamide, has been explored for its potential in the deep desulfurization and denitrogenation of fuels. This study shows promising results for the extraction of sulfur and nitrogen-containing aromatic organic compounds from aliphatic hydrocarbons (Kędra-Królik et al., 2011).
Synthesis of Polymeric Ionic Liquids
- Application : 1-Butanesulfonamide derivatives have been used in the synthesis of novel ionic monomers for the creation of polymeric ionic liquids (PILs). These PILs exhibit enhanced ionic conductivity, making them suitable for use in applications requiring high electrical conductivity (Shaplov et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
1-Butanesulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities . Sulfonamides primarily target carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the folic acid synthesis pathway leads to a decrease in bacterial DNA synthesis and ultimately bacterial growth .
Pharmacokinetics
Sulfonamides, in general, are known to be well absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
Result of Action
The primary result of the action of 1-Butanesulfonamide, like other sulfonamides, is the inhibition of bacterial growth . This is achieved through the disruption of folic acid synthesis, which is essential for bacterial DNA replication .
Action Environment
The efficacy and stability of 1-Butanesulfonamide, like other sulfonamides, can be influenced by various environmental factors. These may include pH levels, presence of other drugs, and individual patient factors such as age, renal function, and genetic factors . .
properties
IUPAC Name |
butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIZSQRQYWEGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185364 | |
| Record name | 1-Butanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanesulfonamide | |
CAS RN |
3144-04-5 | |
| Record name | Butanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3144-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BUTANESULFONAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butanesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934CE25MDC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of the 1-Butanesulfonamide derivatives studied in these papers?
A: The research papers primarily focus on N-substituted 1-Butanesulfonamide derivatives, particularly those with a nonafluoro-1-butanesulfonyl group attached to the nitrogen atom. These derivatives often incorporate various aromatic rings and functional groups, like diazenyl and hydroxyl groups, influencing their physicochemical properties. For instance, in some studies, the derivatives featured a diazenyl linker connecting a phenyl ring attached to the sulfonamide nitrogen to another substituted phenyl ring [, , ].
Q2: How do these structural modifications impact the crystal structures of these compounds?
A: The presence of different substituents on the aromatic rings and their position significantly influences the crystal packing and intermolecular interactions observed in these compounds. For example, the ortho-substituted derivative of nonafluoro-{N-[(E)-2-(hydroxyphenyl)diazenyl]-phenyl}-1-butanesulfonamide exhibits hydrogen bonding involving both nitrogen atoms in the molecule due to their proximity to hydrogen atoms []. In contrast, the para-substituted derivative shows only one hydrogen bond, highlighting how subtle changes in substitution patterns impact intermolecular interactions and, consequently, crystal packing [].
Q3: Are there any potential applications of these 1-Butanesulfonamide derivatives in synthetic chemistry?
A: Although not directly explored in the provided abstracts, the reactivity of N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamide (TNS-Tf) suggests potential applications for 1-Butanesulfonamide derivatives in synthetic chemistry []. This compound effectively acts as a trifluoromethylating agent for various substrates, including aromatics, thiols, and disulfides, highlighting the potential of similar N-substituted 1-butanesulfonamide derivatives as reagents for introducing fluorine-containing groups into organic molecules. This area could be of significant interest for developing new pharmaceuticals or agrochemicals where fluorine substitution is often desired to modulate biological activity or improve metabolic stability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



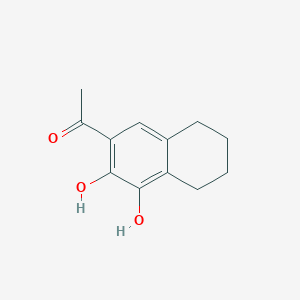

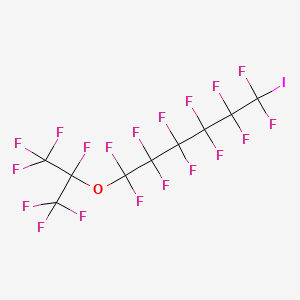

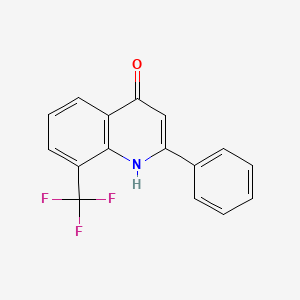
![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)
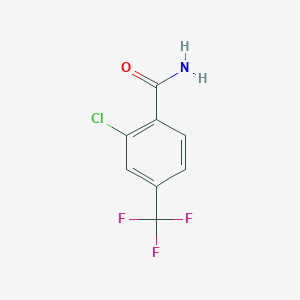
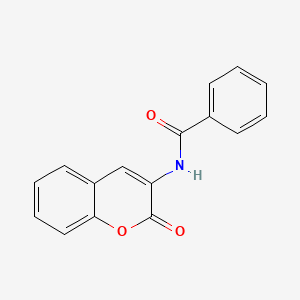
![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B3031338.png)
![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)
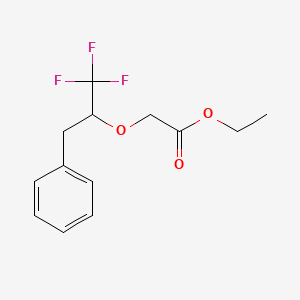
![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)
